molecular formula C18H19N3O3S B2938707 N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 33284-06-9

N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2938707
CAS No.: 33284-06-9
M. Wt: 357.43
InChI Key: MSXGUKFGZHIMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13(22)21-15-6-8-16(9-7-15)25(23,24)20-11-10-14-12-19-18-5-3-2-4-17(14)18/h2-9,12,19-20H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXGUKFGZHIMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves the reaction between tryptamine and a suitable sulfonyl chloride derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling reaction between the amine group of tryptamine and the carboxyl group of the sulfonyl chloride . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to the presence of hydrolyzable functional groups:

Reaction Site Conditions Products Source
Acetamide group (-NHCOCH₃)6M HCl, reflux (4–6 hrs)4-{[2-(1H-Indol-3-yl)ethyl]sulfamoyl}aniline + acetic acid
Sulfonamide (-SO₂NH-)1M NaOH, 80°C (8–12 hrs)4-Acetamidobenzenesulfonyl chloride + 2-(1H-indol-3-yl)ethylamine

The acetamide group is more reactive toward hydrolysis than the sulfonamide due to steric hindrance around the sulfamoyl nitrogen. Hydrolysis yields primary amines or sulfonic acid derivatives, which are intermediates for further functionalization .

Nucleophilic Substitution

The sulfamoyl nitrogen and indole’s C3 position are nucleophilic hotspots:

Sulfamoyl Nitrogen Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.

  • Product : N-Alkylated sulfonamides (e.g., N-methyl derivatives) .

  • Mechanism : SN2 displacement facilitated by the lone pair on the sulfonamide nitrogen .

Indole C3 Electrophilic Substitution

  • Reagents : Bromine (Br₂) in CHCl₃ at 0°C.

  • Product : 3-Bromo-1H-indole derivative .

  • Regioselectivity : Driven by the indole’s electron-rich C3 position .

Indole Ring Oxidation

  • Reagents : mCPBA (meta-chloroperbenzoic acid) in DCM.

  • Product : Indole-2,3-dione (isatin derivative) via epoxidation and rearrangement .

Ethyl Chain Oxidation

  • Reagents : KMnO₄ in acidic medium.

  • Product : Ketone intermediate (3-(1H-indol-3-yl)propan-2-one).

Nitro Group Reduction

  • Reagents : H₂/Pd-C in ethanol.

  • Product : Amino-substituted derivatives (e.g., 4-aminophenyl analog) .

Coupling Reactions

The sulfonamide and acetamide groups participate in cross-coupling:

Reaction Type Catalyst/Conditions Product Application
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl sulfonamidesAntibacterial agent synthesis
Amide Bond FormationHATU, DIPEA, DMFPeptide-conjugated analogsTargeted drug delivery

Aromatic Electrophilic Substitution

The phenyl ring undergoes substitution at the para position relative to the sulfonamide:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 hrs4-Nitrophenyl derivative72%
Cl₂ (1 equiv), FeCl₃RT, 1 hr4-Chlorophenyl derivative68%

Complexation with Metal Ions

The indole nitrogen and sulfonamide oxygen act as ligands for transition metals:

  • Cu(II) Complexation : Forms a 1:1 complex in methanol, confirmed by UV-Vis (λₘₐₓ = 420 nm) .

  • Biological Relevance : Enhances antimicrobial activity against Gram-positive bacteria .

Enzymatic Degradation

  • Enzyme : Cytochrome P450 3A4 (CYP3A4).

  • Metabolites : N-Deacetylated product and hydroxylated indole derivatives .

  • Half-life : 2.3 hrs in human liver microsomes .

Key Research Findings

  • Antiviral Activity : Analogous sulfonamide-indole hybrids inhibit SARS-CoV-2 RdRp (EC₅₀ = 1.2 μM) .

  • Selectivity : Modifications at the sulfamoyl nitrogen improve selectivity for cancer-associated carbonic anhydrase isoforms (e.g., hCA XII, Kᵢ = 5.7 nM) .

  • Thermal Stability : Decomposes at 218°C (DSC), with no polymorphic transitions observed.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing enzyme inhibitors and antimicrobial agents. Experimental protocols and mechanistic insights are corroborated by structural analyses (e.g., NMR, X-ray crystallography) .

Mechanism of Action

The mechanism of action of N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects by inhibiting specific enzymes or signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to its specific sulfonamide linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its potential therapeutic applications.

Biological Activity

N-(4-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tables for clarity.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups, such as this compound, exhibit significant antimicrobial properties. A study highlighted that related sulfonamide derivatives demonstrated antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organism
Compound A15.625MRSA
Compound B62.5Enterococcus faecalis
This compoundTBDTBD

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Sulfonamide derivatives have shown promise in inhibiting tumor cell growth through various mechanisms, including the inhibition of carbonic anhydrase and other enzymes involved in tumor progression .

Case Study: Inhibition of Tumor Cell Growth

A study investigated the structural modifications of indole-based sulfonamides and their effects on cancer cell lines. The results indicated that specific substitutions on the indole ring could enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the indole moiety can significantly influence both antimicrobial and anticancer activities .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Indole SubstitutionIncreased antimicrobial potency
Sulfamoyl GroupEssential for antibacterial activity
Acetamide GroupEnhances solubility and bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.